molecular formula C10H11BrOS B13217894 3-(4-Bromophenyl)thiolan-3-ol

3-(4-Bromophenyl)thiolan-3-ol

Cat. No.: B13217894
M. Wt: 259.16 g/mol
InChI Key: VHKVHLMMWFQYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)thiolan-3-ol is an organic compound with the molecular formula C10H11BrOS It is characterized by the presence of a bromophenyl group attached to a thiolan-3-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)thiolan-3-ol typically involves the reaction of 4-bromobenzyl chloride with thiolane-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)thiolan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: The major products are 3-(4-bromophenyl)thiolan-3-one or 3-(4-bromophenyl)thiolan-3-al.

    Reduction: The major product is 3-(phenyl)thiolan-3-ol.

    Substitution: The major products depend on the nucleophile used, such as 3-(4-aminophenyl)thiolan-3-ol or 3-(4-thiophenyl)thiolan-3-ol.

Scientific Research Applications

3-(4-Bromophenyl)thiolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)thiolan-3-ol involves its interaction with molecular targets through its bromophenyl and thiolan-3-ol moieties. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)oxetan-3-ol: Similar structure but with an oxetane ring instead of a thiolane ring.

    3-(4-Bromophenyl)-1-morpholino-2-phenylalkan-3-ol: Contains a morpholino group and a phenyl group in addition to the bromophenyl group.

Uniqueness

3-(4-Bromophenyl)thiolan-3-ol is unique due to the presence of the thiolan-3-ol ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the thiolan-3-ol moiety plays a crucial role .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

3-(4-bromophenyl)thiolan-3-ol

InChI

InChI=1S/C10H11BrOS/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2

InChI Key

VHKVHLMMWFQYKU-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.